molecular formula C16H13N7O2S2 B2890350 2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 433238-73-4

2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2890350
CAS No.: 433238-73-4
M. Wt: 399.45
InChI Key: NQBAOEDBVZTBTL-UHFFFAOYSA-N
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Description

2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a purine derivative linked to a thiazole ring via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the purine derivative, which is then reacted with a thiazole derivative under controlled conditions. Key steps include:

    Formation of the Purine Derivative: This involves the reaction of guanine with appropriate reagents to introduce the sulfanyl group.

    Thiazole Derivative Preparation: This involves the synthesis of the thiazole ring, often starting from 2-aminothiazole and phenyl isothiocyanate.

    Coupling Reaction: The final step involves coupling the purine and thiazole derivatives using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the thiazole ring or the purine moiety using reducing agents such as sodium borohydride.

    Substitution: The amino group on the purine ring can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced thiazole or purine derivatives.

    Substitution: Alkylated or acylated purine derivatives.

Scientific Research Applications

2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The purine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The thiazole ring may interact with proteins, affecting their function. The sulfanyl bridge can modulate the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
  • 2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-ethyl-1,3-thiazol-2-yl)acetamide

Uniqueness

Compared to similar compounds, 2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of the phenyl group on the thiazole ring, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also influence its physicochemical properties, such as solubility and stability.

Properties

IUPAC Name

2-[(2-amino-6-oxo-1,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O2S2/c17-14-21-12-11(13(25)23-14)20-16(22-12)27-7-10(24)19-15-18-9(6-26-15)8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19,24)(H4,17,20,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBAOEDBVZTBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC4=C(N3)C(=O)NC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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